molecular formula C9H8N2O3S B11881094 5-Aminoquinoline-8-sulfonic acid CAS No. 855833-34-0

5-Aminoquinoline-8-sulfonic acid

Cat. No.: B11881094
CAS No.: 855833-34-0
M. Wt: 224.24 g/mol
InChI Key: AFVRYMPIZFJJIL-UHFFFAOYSA-N
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Description

Contextual Significance of Quinoline (B57606) Sulfonic Acid Derivatives in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N, is a cornerstone in medicinal chemistry. chemrj.org Its derivatives are known to form conjugated molecules and polymers with enhanced electronic and optical properties. chemrj.org The introduction of a sulfonic acid group to the quinoline structure gives rise to quinoline sulfonic acid derivatives, a class of compounds with notable biological potential. ontosight.aiontosight.ai These derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The position of the sulfonic acid group and other substituents on the quinoline ring significantly influences the compound's chemical properties and biological activity. ontosight.ai

Evolution of Research Trajectories for Aminosulfonic Acids of Quinoline

Research into aminosulfonic acids of quinoline has evolved to explore their diverse applications. Initially, the focus was on their synthesis and basic chemical properties. Over time, the unique characteristics of these compounds, such as the presence of both an amino group and a sulfonic acid group, have led to more specialized areas of study. These include their use as building blocks for more complex molecules and their potential as therapeutic agents. nih.gov The development of novel quinoline-based sulfonamides as inhibitors for specific enzymes, such as carbonic anhydrase, highlights the targeted approach of current research. nih.gov

Current Academic Research Frontiers on 5-Aminoquinoline-8-sulfonic Acid

Current research on this compound is multifaceted. One major area of investigation is its role as a ligand in coordination chemistry. The compound's ability to form stable complexes with various metal ions is being explored for applications in catalysis and materials science. nih.gov Additionally, its derivatives are being studied for their potential in developing new therapeutic agents. ontosight.ai The synthesis of novel derivatives and the evaluation of their biological activities remain an active field of research. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855833-34-0

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-aminoquinoline-8-sulfonic acid

InChI

InChI=1S/C9H8N2O3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,10H2,(H,12,13,14)

InChI Key

AFVRYMPIZFJJIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)N

Origin of Product

United States

Physicochemical Properties and Synthesis

Molecular Structure and Spectroscopic Data

5-Aminoquinoline-8-sulfonic acid has the chemical formula C9H8N2O3S and a molecular weight of 224.24 g/mol . nih.gov

PropertyValue
Chemical FormulaC9H8N2O3S
Molecular Weight224.24 g/mol

Synthesis and Purification Methods

The synthesis of quinoline (B57606) derivatives can be achieved through various methods. A common approach for introducing a sulfonic acid group is through a sulfonation reaction using chlorosulfonic acid. nih.gov For instance, 8-hydroxyquinoline (B1678124) can be reacted with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov The synthesis of aminoquinolines can be achieved from the corresponding nitroquinolines by reduction. chemicalbook.com Another method involves the reaction of quinoline sulfonic acids with ammonia (B1221849) or amines. google.com The purification of the final product typically involves recrystallization from a suitable solvent. google.com

In Depth Spectroscopic Elucidation and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Analysis

The FTIR spectrum of 5-Aminoquinoline-8-sulfonic acid is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent parts: the quinoline (B57606) ring system, the amino group (-NH₂), and the sulfonic acid group (-SO₃H).

The presence of the amino group is typically confirmed by N-H stretching vibrations, which appear in the region of 3300-3500 cm⁻¹. The sulfonic acid group exhibits characteristic S=O stretching vibrations, which are expected to be strong and appear in the 1250-1160 cm⁻¹ and 1070-1030 cm⁻¹ regions. The C-S stretching vibration is generally observed around 700-600 cm⁻¹. The quinoline ring itself presents a complex pattern of C-H and C=C stretching and bending vibrations. For comparison, in 5-aminoquinoline (B19350), the FTIR spectrum shows characteristic bands for the amino and quinoline groups tubitak.gov.tr. In related compounds like 8-hydroxyquinoline-5-sulfonic acid, the sulfonic acid group's vibrations are well-documented dntb.gov.uanih.govsemanticscholar.org. The analysis of 5,8-quinolinedione (B78156) derivatives further aids in identifying vibrations within the quinoline moiety mdpi.com.

Table 1: Representative FTIR Spectral Data for Related Compounds

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
Amino (-NH₂) N-H Stretching 3300-3500 tubitak.gov.tr
Sulfonic Acid (-SO₃H) S=O Stretching 1250-1160, 1070-1030 asianpubs.org
Sulfonic Acid (-SO₃H) C-S Stretching 700-600 asianpubs.org
Quinoline Ring C=C & C=N Stretching 1600-1400 tubitak.gov.tr

This table is a composite based on data from related compounds and serves as a predictive guide for this compound.

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic quinoline ring vibrations. Studies on 5-aminoindole (B14826) and 4-aminoquinaldine (B107616) demonstrate the utility of FT-Raman in analyzing the vibrational modes of heterocyclic systems with amino substituents tubitak.gov.trnih.gov. The symmetric stretching of the sulfonic acid group would also be Raman active.

A complete vibrational assignment requires the correlation of the observed FTIR and FT-Raman bands with specific molecular motions. This is often aided by computational methods such as Density Functional Theory (DFT) calculations. For this compound, the fundamental modes can be categorized as follows:

Quinoline Ring Modes: These include C-C and C-N stretching, in-plane and out-of-plane C-H bending, and ring breathing modes.

Amino Group Modes: Symmetric and asymmetric N-H stretching, scissoring, wagging, and twisting modes.

Sulfonic Acid Group Modes: Asymmetric and symmetric SO₂ stretching, S-OH stretching, and various deformation modes.

The interaction and coupling between these fundamental modes can lead to shifts in their expected frequencies, providing further structural information. The analysis of related sulfonated compounds like pyridine-3-sulfonic acid offers valuable comparative data for the assignment of sulfonic acid group vibrations asianpubs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule.

The ¹H NMR spectrum of this compound will show distinct signals for each unique proton in the molecule. The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The position of the amino and sulfonic acid groups will significantly influence the chemical shifts of the adjacent ring protons. The amino group protons themselves would likely appear as a broad singlet.

For reference, the ¹H NMR spectrum of 5-aminoquinoline shows characteristic shifts for the quinoline protons chemicalbook.com. The introduction of the electron-withdrawing sulfonic acid group at the 8-position is expected to cause a downfield shift (to higher ppm values) for the neighboring protons, particularly H-7.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes Reference
H-2 ~8.9 dd chemicalbook.com
H-3 ~7.4 dd chemicalbook.com
H-4 ~8.5 d chemicalbook.com
H-6 ~7.0 d Upfield shift due to -NH₂ chemicalbook.com
H-7 ~7.8 d Downfield shift due to -SO₃H

This table is predictive, based on data for 5-aminoquinoline and known substituent effects. The exact values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are sensitive to the electronic environment of each carbon atom. The carbon atom attached to the amino group (C-5) and the sulfonic acid group (C-8) will be significantly affected.

Based on data for 5-aminoquinoline, the C-5 carbon is shifted upfield due to the electron-donating amino group chemicalbook.com. Conversely, the C-8 carbon, bonded to the electron-withdrawing sulfonic acid group, is expected to be shifted downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes Reference
C-2 ~150 chemicalbook.com
C-3 ~121 chemicalbook.com
C-4 ~130 chemicalbook.com
C-4a ~129 chemicalbook.com
C-5 ~145 Attached to -NH₂ chemicalbook.com
C-6 ~110 chemicalbook.com
C-7 ~134 chemicalbook.com
C-8 ~140 Attached to -SO₃H

This table is predictive, based on data for 5-aminoquinoline and known substituent effects. The exact values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules, these transitions primarily involve π, σ, and n electrons. shu.ac.uk

In the case of this compound, the presence of the aromatic quinoline ring system with its conjugated π-system, along with the amino and sulfonic acid functional groups, gives rise to characteristic electronic transitions. researchgate.net The absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. libretexts.orgyoutube.com The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π-system of the quinoline ring. libretexts.org The n → π* transitions, which are generally less intense, involve the promotion of non-bonding electrons from the nitrogen of the amino group or the oxygens of the sulfonic acid group into the anti-bonding π* orbitals of the aromatic ring. youtube.com

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity often leads to a blue shift (shift to shorter wavelength) for n → π* transitions and a red shift (shift to longer wavelength) for π → π* transitions. shu.ac.uk Studies on similar aminoquinoline derivatives have shown absorption maxima in the UV region, and the introduction of substituents can cause shifts in these maxima. researchgate.net

Transition TypeExpected Wavelength RegionIntensity
π → π200-400 nmHigh
n → π>250 nmLow to Moderate

Table 1: Expected Electronic Transitions for this compound. This table is generated based on general principles of UV-Vis spectroscopy applied to aromatic and heterocyclic compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₉H₈N₂O₃S, the exact mass is 224.0303 g/mol .

Upon ionization in a mass spectrometer, the molecule will form a molecular ion ([M]+) or a protonated molecule ([M+H]+), depending on the ionization technique used. Subsequent fragmentation of this ion provides valuable structural information. Studies on similar 8-aminoquinoline (B160924) derivatives have utilized gas chromatography-mass spectrometry to analyze their fragmentation. nih.gov

A plausible fragmentation pattern for this compound under mass spectrometric conditions would involve the loss of small, stable molecules. Key fragmentation pathways could include the loss of SO₃ (80 Da) from the sulfonic acid group, and the loss of NH₂ (16 Da) or HCN (27 Da) from the amino group and quinoline ring.

Fragment IonProposed Structure/Lossm/z
[M-SO₃]+Loss of sulfur trioxide144
[M-HSO₃]+Loss of the sulfonic acid group143
[M-NH₂]+Loss of the amino group208
[C₉H₇N₂]+Fragment of the aminoquinoline core143

Table 2: Plausible Mass Spectrometric Fragments of this compound. This table is a hypothetical representation of potential fragmentation pathways.

Solid-State Structural Characterization Techniques

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

Single Crystal X-ray Diffraction (SCXRD) in Quinoline Derivatives

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. rigaku.com This technique provides precise bond lengths, bond angles, and details of intermolecular interactions in the crystalline state. While a specific SCXRD study for this compound was not found in the provided results, numerous studies on quinoline derivatives have been conducted, revealing key structural features. mdpi.comeurjchem.comcambridge.orgresearchgate.netnih.govmdpi.commdpi.com

For quinoline derivatives, SCXRD studies often reveal a planar quinoline ring system. mdpi.comeurjchem.com The substituents, in this case, the amino and sulfonic acid groups, will have specific orientations relative to this plane. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, particularly involving the amino and sulfonic acid groups. For instance, the hydrogen atoms of the amino group can act as hydrogen bond donors, while the oxygen atoms of the sulfonic acid group and the nitrogen atom of the quinoline ring can act as acceptors.

The Coordination Chemistry and Metal Complex Formation of this compound

The study of coordination chemistry provides a foundational understanding of how organic ligands interact with metal ions to form complex structures. Among the vast array of ligands, quinoline derivatives have attracted significant attention due to their versatile binding capabilities and the unique properties of their resulting metal complexes. This article focuses specifically on the coordination chemistry of this compound, exploring its properties as a ligand and the synthesis and characterization of its metal complexes.

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes

5-Aminoquinoline-8-sulfonic acid can act as a chelating ligand, binding to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulfonic acid group, or potentially the nitrogen of the amino group. The coordination mode will depend on the metal ion and the reaction conditions. The related compound, 8-hydroxyquinoline-5-sulfonic acid, is a well-known chelating agent that forms stable complexes with a variety of metal ions. ontosight.ai

Structure and Properties of Metal Complexes

The metal complexes of quinoline derivatives have diverse structures and properties. For example, 8-aminoquinoline (B160924) and its derivatives form metal complexes with interesting biological activities, including antimalarial and antimicrobial properties. nih.gov The geometry of the complexes and the nature of the metal-ligand bond influence their electronic and magnetic properties. For instance, complexes of 8-hydroxyquinoline-5-sulfonate with Al(III) and Ga(III) exhibit a mer-geometry, while the complex with In(III) shows a fac-geometry. rsc.org

Applications in Analytical Chemistry

Chromogenic and Fluorogenic Reagents

Quinoline (B57606) derivatives are widely used as chromogenic and fluorogenic reagents in analytical chemistry. 8-Hydroxyquinoline (B1678124) and its derivatives are excellent reagents for the gravimetric analysis and extraction of metal ions. rroij.com Upon chelation with metal ions, the fluorescence emission of these ligands can be significantly enhanced. rroij.com This property is utilized in the development of fluorescent sensors for the detection of metal ions.

Separation Science Applications

The ability of quinoline sulfonic acid derivatives to form complexes with metal ions makes them useful in separation science. They can be employed as chelating agents in techniques like ion chromatography and capillary electrophoresis for the separation and determination of metal ions.

Role in Chemical Sensors

The unique photophysical properties of quinoline derivatives upon metal ion binding have led to their use in chemical sensors. For instance, 8-hydroxyquinoline-5-sulfonic acid has been incorporated into materials to create optical sensors for the detection of ions like Pb2+ and I-. researchgate.net

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Mechanistic Insights into C-H Functionalization Reactions

The 8-aminoquinoline (B160924) group has become a significant directing group in the field of C-H activation chemistry over the past decade. nih.govresearchgate.net Its ability to form stable five-membered palladacycles facilitates a wide array of C-H functionalization reactions. This moiety is highly effective in numerous metal-mediated reactions and can often be removed afterward to yield the desired carboxylic acids or their derivatives. nih.govresearchgate.net Strategies for the functionalization of both C(sp²)–H and C(sp³)–H bonds have increasingly utilized the 8-aminoquinoline directing group. nih.govresearchgate.net

Recent advancements have also highlighted the use of photo- and electrocatalysis as green and efficient strategies for the selective C-H functionalization of 8-aminoquinolines and their analogs. rsc.org These methods offer a new approach to modern synthetic chemistry that is more atom- and step-economical. rsc.org

Role of Chelating Complexes in Directing Selectivity

The 8-aminoquinoline moiety functions as a powerful bidentate directing group, coordinating to a metal center through both the quinoline (B57606) nitrogen and the amino nitrogen. nih.govresearchgate.net This chelation brings the metal catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization. nih.govresearchgate.net The formation of these chelating complexes is crucial for directing the regioselectivity of the reaction, typically favoring functionalization at the C5 or C7 position of the quinoline ring, or at the ortho position of an N-aryl substituent.

The copper-catalyzed strategy employing the 8-aminoquinoline directing group has proven to be a highly advantageous approach for functionalizing C–H bonds. researchgate.net This strategy has been successfully applied to accomplish Heck-type coupling reactions and construct β-lactam skeletons, simultaneously introducing a unique cyano functional group. researchgate.net

Radical Mechanism Investigations in Derivatization

Investigations into the derivatization of quinoline scaffolds have revealed the involvement of radical mechanisms. For instance, initial mechanistic studies of copper-catalyzed Heck-type coupling reactions using the 8-aminoquinoline directing group suggest that the reaction proceeds via a radical coupling mechanism. researchgate.net This pathway demonstrates a broad substrate scope and yields good product outcomes. researchgate.net

In a different context, the reaction of Mn(OAc)₂ with diacyl peroxides leads to the C-H functionalization of imidazole (B134444) N-oxides with an alkyl fragment through a multi-step process. acs.org It is proposed that the reaction of the peroxide with Mn(II) generates catalytic Mn(IV)/Mn(III) species with a noninnocent carboxylate ligand. acs.org This ligand is then cleaved to produce an alkyl radical and a Mn(III) complex. acs.org The subsequent addition of the alkyl radical to the C=N bond of the imidazole N-oxide and C–H oxidation results in the final product. acs.org The formation of radical species in this system was confirmed by EPR, GC-MS, and radical trapping experiments. acs.org

Reaction Mechanism Studies for Sulfonation and Sulfonyl Ester Formation

The sulfonation of aromatic compounds like quinoline is a classic example of electrophilic aromatic substitution. docbrown.info The reaction typically involves heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). libretexts.orgyoutube.com

The mechanism for the sulfonation of benzene, which serves as a model, involves the following steps:

Formation of the Electrophile : Sulfur trioxide (SO₃) is the active electrophile. In fuming sulfuric acid, SO₃ is already present. In concentrated sulfuric acid, it can be formed by the dehydration of sulfuric acid. docbrown.infoyoutube.com

Nucleophilic Attack : The electron-rich π-system of the aromatic ring attacks the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. docbrown.infomasterorganicchemistry.com

Deprotonation : A base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the bond with the sulfur, restoring the aromaticity of the ring. docbrown.infomasterorganicchemistry.com

A key feature of sulfonation is its reversibility. libretexts.org Heating an arylsulfonic acid in dilute aqueous acid can reverse the reaction, which is a process known as desulfonation. masterorganicchemistry.com In the case of quinoline, sulfonation with oleum (B3057394) leads to a mixture of products, with quinoline-8-sulfonic acid being the principal one. google.com

The formation of sulfonyl esters from alcohols involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine (B92270). youtube.com The mechanism is a nucleophilic substitution at the sulfur atom:

The alcohol's oxygen atom acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com

The base then deprotonates the resulting oxonium ion to yield the neutral sulfonate ester. youtube.com This reaction typically proceeds with retention of configuration at the alcohol's stereocenter.

Mechanisms of Oxidative Polymerization of Aminoquinolines

The oxidative polymerization of amino-substituted aromatic compounds can proceed through various coupling modes. Theoretical studies on the oxidative polymerization of aminodiphenylamines using semiempirical quantum chemical methods have shown that the preferred coupling reaction depends on the position of the amino group. acs.org For instance, Nprim−C₁₀ coupling is prevalent for 4-aminodiphenylamine, whereas Nprim−C₅ is the main coupling mode for 2-aminodiphenylamine (B160148) units. acs.org

While a specific mechanism for 5-aminoquinoline-8-sulfonic acid is not detailed, studies on related compounds like 6-aminoquinoline (B144246) provide insights. The electrochemical oxidation of 6-aminoquinoline has been a subject of computational and voltammetric studies. acs.org Generally, the polymerization of aminoquinolines likely involves the formation of radical cations upon oxidation, which then couple to form dimers and subsequently oligomers and polymers. The presence of the sulfonic acid group at the 8-position and the amino group at the 5-position would significantly influence the electronic properties and steric factors, thereby directing the regiochemistry of the polymerization. Some 8-aminoquinolines have been shown to inhibit hematin (B1673048) polymerization, a mechanism relevant in the context of antimalarial activity. nih.gov

Fundamental Reaction Pathways in Quinoline Scaffold Assembly

The quinoline scaffold is a fundamental structure in many biologically active compounds, and numerous methods for its synthesis have been developed. nih.govnih.gov These are often named after their discoverers and provide various routes to substituted quinolines.

Classic Quinoline Syntheses Description
Skraup Synthesis This is one of the oldest methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation. nih.gov
Doebner-von Miller Reaction A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. nih.gov
Combes Synthesis This pathway involves the reaction of anilines with β-diketones in the presence of an acid catalyst to form 2,4-disubstituted quinolines. nih.gov
Conrad-Limpach-Knorr Synthesis This synthesis utilizes the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). nih.gov
Friedländer Synthesis This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of a base or acid catalyst.
Pfitzinger Reaction An extension of the Friedländer synthesis, this reaction uses isatin (B1672199) (or its derivatives) and a carbonyl compound with an α-methylene group to produce quinoline-4-carboxylic acids. nih.gov
Gould-Jacobs Reaction This reaction starts with an aniline and diethyl (ethoxymethylene)malonate, proceeding through a series of steps including cyclization and hydrolysis/decarboxylation to form 4-hydroxyquinoline-3-carboxylic acid derivatives. nih.gov

More modern approaches often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance. nih.govnih.gov For example, copper-catalyzed cascade reactions of sulfonyl azides with alkynyl imines can produce 4-sulfonamidoquinolines. nih.gov Palladium-catalyzed reactions are also common, such as in the synthesis of 2-(alkyl/aryl)-4-aminoquinolines through a three-component imidoylative Sonogashira/cyclization cascade. nih.gov

Derivatization Strategies and Advanced Synthetic Applications

Synthesis of Novel Derivatives from 5-Aminoquinoline-8-sulfonic Acid Core

The this compound scaffold serves as a foundational building block for the synthesis of more complex molecules. While direct derivatization of this specific compound is not extensively documented in publicly available literature, the reactivity of the closely related 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) systems provides significant insights into potential synthetic pathways. For instance, novel derivatives of 8-hydroxyquinoline have been synthesized, showcasing the versatility of the quinoline (B57606) core in generating compounds with potential biological activities. The synthesis of new 5-amino-7-bromoquinolin-8-yl sulfonates has also been reported, starting from 5-amino-7-bromoquinolin-8-ol (B11873180), highlighting the potential for derivatization of the amino and a modified hydroxyl group. These examples suggest that the this compound core can be similarly elaborated to produce a variety of novel derivatives.

A general approach to creating novel derivatives would involve the protection of one functional group while reacting the other. For example, the amino group could be acylated to form an amide, which could then be further functionalized. Alternatively, the sulfonic acid group could be converted into a more reactive species like a sulfonyl chloride, opening up possibilities for the synthesis of sulfonamides and sulfonate esters.

Starting Material Reagents Resulting Derivative Class Reference
5-Amino-7-bromoquinolin-8-olVarious sulfonyl chlorides, triethylamine, THF5-Amino-7-bromoquinolin-8-yl sulfonates
8-HydroxyquinolineMultistep synthesisVarious 8-hydroxyquinoline derivatives
8-AminoquinolineDiazotization, alkali fusion8-Hydroxyquinoline

Functionalization at Different Positions of the Quinoline Ring System

The reactivity of the quinoline ring allows for the introduction of new substituents at various positions, which can significantly influence the properties of the resulting molecules. The electronic nature of the existing amino and sulfonic acid groups on the this compound core will direct the position of these functionalizations.

The C-5 position of the quinoline ring is a site of significant interest for functionalization. While specific examples for this compound are scarce, studies on related 8-aminoquinoline derivatives demonstrate the feasibility of C-5 functionalization. For instance, the C5-H carboxylation of 8-aminoquinolines has been achieved, indicating that direct functionalization at this position is possible under the right catalytic conditions. Such reactions often proceed via transition metal-catalyzed C-H activation, a powerful tool in modern organic synthesis.

The C-7 position of the quinoline ring is another key site for modification. The synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates from 5-amino-7-bromoquinolin-8-ol demonstrates that the C-7 position can be halogenated. This bromo-substituent can then potentially serve as a handle for further cross-coupling reactions to introduce a variety of other functional groups. The introduction of substituents at the C-7 position can be a strategic approach to modulate the electronic and steric properties of the quinoline scaffold.

| Position | **Reaction

Chiral Derivatization and Stereoselective Synthesis

The introduction of chirality into the this compound framework is a critical step for various advanced applications, including its potential use as a chiral ligand, a resolving agent, or as a synthon for the stereoselective synthesis of complex molecules. While direct stereoselective syntheses or chiral derivatizations of this compound are not extensively documented in publicly available literature, established principles of stereochemistry and the known reactivity of its functional groups—the primary amine and the sulfonic acid—allow for the projection of viable strategies.

The primary amine at the 5-position serves as a key handle for derivatization with a variety of chiral reagents to form diastereomeric derivatives. These diastereomers, possessing distinct physical properties, can then be separated using standard techniques like crystallization or chromatography. wikipedia.org A common approach involves the reaction of the amino group with chiral acylating agents, such as chiral carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides), to form diastereomeric amides. Similarly, reaction with chiral isocyanates or isothiocyanates can yield chiral urea (B33335) or thiourea (B124793) derivatives. thieme-connect.com

Another significant strategy for introducing chirality is through the formation of diastereomeric salts. The basic amino group of this compound can react with a chiral acid to form a pair of diastereomeric salts. Conversely, the acidic sulfonic acid group can react with a chiral base. This method of classical resolution is widely employed for the separation of racemates. wikipedia.org Chiral resolving agents like camphorsulfonic acid and its derivatives are particularly relevant, as they are themselves sulfonic acids and have been successfully used in the resolution of racemic amines. google.comepo.org The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization. wikipedia.org

The following table outlines potential chiral derivatizing agents that could be employed for the resolution of this compound or for the synthesis of its chiral derivatives.

Functional Group TargetedType of DerivatizationChiral Reagent ExampleResulting Derivative
5-Amino GroupAcylation(R)- or (S)-Mosher's acid chlorideDiastereomeric amides
5-Amino GroupSchiff Base FormationChiral aldehydes or ketonesDiastereomeric imines
5-Amino GroupSalt Formation(1S)-(+)-10-Camphorsulfonic acidDiastereomeric salts
8-Sulfonic Acid GroupSalt Formation(1R,2S)-(-)-EphedrineDiastereomeric sulfonates
8-Sulfonic Acid GroupEsterificationChiral alcoholsDiastereomeric sulfonate esters

While the direct asymmetric synthesis of the this compound scaffold is not well-established, the broader field of quinoline chemistry has seen significant advances in stereoselective synthesis. rsc.orgresearchgate.netrsc.org These methodologies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the quinoline ring formation or its subsequent functionalization. thieme-connect.comresearchgate.net For instance, asymmetric hydrogenation of a suitable quinoline precursor could potentially introduce a chiral center. Similarly, enantioselective C-H functionalization on the quinoline core is an emerging area that could be adapted for this purpose.

The development of stereoselective synthetic routes to derivatives of this compound would be of considerable interest. For example, the synthesis of chiral amino acid derivatives of quinolines has been reported, where the chirality is derived from the amino acid moiety. mdpi.com A similar approach could be envisioned starting from or incorporating this compound.

Detailed research into the chiral derivatization of this compound would involve systematic screening of various chiral resolving agents and derivatizing agents to identify those that provide efficient separation of the resulting diastereomers. The table below summarizes hypothetical research findings from such a screening process for diastereomeric salt formation.

Chiral Resolving AgentSolvent SystemDiastereomer SolubilitySeparation Outcome
(1S)-(+)-10-Camphorsulfonic acidEthanol/WaterDiastereomer A: Low, Diastereomer B: HighGood separation by crystallization
(R)-(-)-Mandelic acidMethanolBoth diastereomers moderately solublePoor separation
BrucineAcetoneDiastereomer A: Very Low, Diastereomer B: LowPotential for separation, optimization needed
(1R,2S)-(-)-EphedrineIsopropanolBoth diastereomers highly solubleNo separation

Ultimately, the successful chiral derivatization and stereoselective synthesis involving this compound will pave the way for its application in asymmetric catalysis, as a component of chiral materials, and in the synthesis of enantiomerically pure bioactive compounds.

Applications in Materials Science and Advanced Analytical Chemistry Non Biological

Role as Ligands in Catalysis

The quinoline (B57606) framework, particularly with coordinating groups like amines, serves as a "privileged scaffold" for designing ligands for transition metal catalysts. unimi.it The nitrogen atoms of the amino group and the quinoline ring in 5-aminoquinoline-8-sulfonic acid can act as a bidentate ligand, forming stable chelate complexes with various metal ions. This chelation can enhance the catalytic activity and selectivity of the metal center. While specific research on this compound as a catalyst ligand is not extensively documented, the principles can be understood from the broader family of aminoquinoline derivatives.

In homogeneous catalysis, metal complexes of aminoquinoline derivatives are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. The formation of a chelate ring with a metal ion stabilizes the complex and can create a specific coordination environment around the metal, which is crucial for catalytic performance. unimi.it For instance, platinum(II) complexes with 8-aminoquinoline (B160924) have been synthesized and studied for their chemical properties, demonstrating the strong chelating nature of the aminoquinoline scaffold. unimi.it The sulfonic acid group on this compound imparts significant water solubility, making its metal complexes potentially suitable for aqueous-phase catalysis, a key area in green chemistry.

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, ligands can be immobilized onto solid supports to create heterogeneous catalysts. The sulfonic acid group in this compound provides a reactive handle for covalent attachment or ionic interaction with supports like silica (B1680970), polymers, or mesoporous materials. researchgate.netrsc.org For example, mesoporous silica SBA-15 functionalized with 8-hydroxyquinoline-5-sulfonic acid has been used as a recyclable nanocatalyst. researchgate.net This approach combines the high activity of the molecular catalyst with the practical benefits of a solid catalyst.

Ionic liquids (ILs) have also emerged as green media for catalysis. The inherent ionic nature of this compound (as a zwitterion) or its salts could make it compatible with certain ionic liquids, potentially enhancing catalytic reactions. Cholinium amino acid-based ionic liquids, for instance, are being explored as biocompatible and effective solvents for various chemical processes.

Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, is of paramount importance in pharmaceuticals and fine chemicals. This is typically achieved using chiral ligands complexed to a metal center. While research specifically detailing chiral derivatives of this compound is limited, studies on related structures highlight the potential. For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. mdpi.comnih.gov The development of new axially chiral sulfonic acids is an active area of research, suggesting a pathway for creating chiral versions of sulfonic acid-containing quinoline ligands for stereoselective transformations. nih.gov

Interactive Table 1: Catalytic Applications of Quinoline Derivatives

Catalyst/Ligand FamilyCatalysis TypeMetal IonReaction ExampleKey Feature/Finding
8-Aminoquinoline HomogeneousPlatinum (Pt)General Coordination ChemistryForms stable monofunctional complexes, demonstrating strong chelating ability. unimi.it
8-Hydroxyquinoline-5-sulfonic acid on SBA-15 Heterogeneous-Synthesis of 2-thiohydantoinFunctionalized mesoporous silica acts as a recyclable and efficient nanocatalyst. researchgate.net
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline AsymmetricRhodium (Rh)Asymmetric Transfer HydrogenationRhodium complexes proved effective in terms of reactivity and enantioselectivity for reducing cyclic imines. mdpi.com
Sulfonic Acid-Based Resins Heterogeneous-EsterificationNanoporous polymer resins with sulfonic acid groups show high, size-selective catalytic activity. rsc.org

Development of Fluorescent Chemosensors for Metal Ion Detection

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. nih.gov They offer high sensitivity and selectivity, making them powerful tools in analytical chemistry. nih.govrsc.org The aminoquinoline scaffold is a well-known fluorophore used in the design of these sensors. nih.govnih.gov

The fluorescence of the quinoline ring system can be modulated by the presence of the amino group and its interaction with metal ions. Several photophysical mechanisms are responsible for the sensing action:

Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the amino nitrogen can quench the fluorescence of the quinoline fluorophore through a PET process. Upon binding to a metal ion, the nitrogen's electrons are engaged in the coordinate bond, which inhibits the PET process. This inhibition "turns on" the fluorescence, leading to a significant increase in emission intensity. nih.govnih.gov

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the bidentate site (quinolinic and amino nitrogens) forms a rigid, planar complex. This increased rigidity reduces non-radiative decay pathways (e.g., from molecular vibrations), leading to an enhancement of the fluorescence quantum yield. nih.gov

Internal Charge Transfer (ICT): The amino group acts as an electron donor and the quinoline ring as an electron acceptor. Metal ion coordination can alter the energy of this ICT state, leading to shifts in the emission wavelength. nih.gov

The basic principle involves a molecule absorbing a photon to reach an excited state and then releasing a photon (fluorescence) upon returning to the ground state. ionoptix.com Ion binding alters the chemical structure and, consequently, the fluorescent properties of the dye, either by changing its brightness or shifting the emission wavelength. ionoptix.com

A key challenge in sensor design is achieving high selectivity for a target ion over other competing ions and high sensitivity for detection at very low concentrations. mdpi.com For aminoquinoline-based sensors, several strategies are employed:

Modification of the Receptor Site: The binding pocket can be tailored to match the preferred coordination geometry, size, and electronic properties of a specific metal ion. For example, the weak coordination ability of quinoline compared to pyridine (B92270) has been exploited to achieve selectivity for Cd²⁺ over Zn²⁺. mdpi.com

Introducing Additional Donor Atoms: Incorporating other coordinating atoms (e.g., ether oxygens, other amines) into a side chain attached to the aminoquinoline scaffold can create a larger, more specific binding cavity that preferentially binds to certain metal ions.

Electronic Tuning: Adding electron-donating or electron-withdrawing groups to the quinoline ring can modify the fluorophore's photophysical properties, such as quantum yield and emission wavelength, which can be used to fine-tune the sensor's response. nih.gov For instance, modifying the 5-position of the quinoline ring has been shown to be important in altering fluorescence behavior. researchgate.net

These strategies allow for the rational design of sensors with improved analytical performance for detecting a wide range of metal ions. scilit.com

Interactive Table 2: Performance of Aminoquinoline-Based Fluorescent Sensors

Sensor BaseTarget IonSensing MechanismObserved ResponseDetection Limit (LOD)
Anthracene-Aminoquinoline Pb²⁺ / Al³⁺PET Inhibition10-fold and 5-fold fluorescence enhancement, respectively. nih.govNot specified
Quinoline Derivative (XYQ) Zn²⁺CHEFFluorescence turn-on. nih.gov0.53 µM nih.gov
Bisquinoline Derivative Cd²⁺CHEFSelective fluorescence enhancement over Zn²⁺. mdpi.comNot specified
Quinoline Derivative Fe³⁺Fluorescence QuenchingObvious fluorescence quenching. rsc.orgNot specified

Contributions to Non-Linear Optical (NLO) Materials Development

The field of non-linear optics (NLO) is of significant interest for applications in photonics, including optical computing, data storage, and frequency conversion. Organic molecules with extended π-conjugated systems are particularly promising for NLO applications due to their potential for large second- and third-order optical nonlinearities. While direct and extensive research on the NLO properties of this compound is not widely documented, its structural components—an aromatic quinoline core and an amino group—suggest a potential for NLO activity.

Aromatic amino acids, which share structural similarities with this compound, have been investigated for their third-order optical nonlinearities. researchgate.net Studies on compounds like phenylalanine, tryptophan, and tyrosine have demonstrated measurable nonlinear refractive indices and absorption coefficients. researchgate.net This suggests that the quinoline ring system in this compound, with its delocalized π-electrons, could contribute to similar NLO effects.

Furthermore, research into other quinoline derivatives has shown significant NLO properties. For instance, a quinoline-chalcone derivative, (E)-N-(4-(3-(benzo[d] emerald.comresearchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, has been reported to exhibit strong NLO characteristics. nih.gov Theoretical studies on this molecule indicated a good intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part, a key factor for enhanced NLO response. nih.gov The amino group in this compound can act as an electron donor, and the quinoline ring as a π-electron system, which are fundamental requirements for NLO activity. researchgate.net The presence and positioning of both donor and acceptor groups within a π-conjugated system can lead to substantial second-order hyperpolarizability (β), a measure of a molecule's NLO response. researchgate.net

The sulfonic acid group, while primarily influencing solubility, could also play a role in the molecular packing within a crystalline structure, which in turn can affect the bulk NLO properties of the material. The development of organic NLO materials often focuses on engineering molecules with large hyperpolarizabilities and arranging them in a non-centrosymmetric manner in the solid state to achieve a macroscopic NLO effect.

While specific experimental data for this compound remains to be established, the known NLO properties of related aromatic and quinoline-based compounds provide a strong rationale for its consideration in the development of new NLO materials.

Application in Dye Chemistry and Pigments

This compound serves as a valuable precursor in the synthesis of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The color of these dyes is determined by the extent of the conjugated system and the nature of the auxochromes (e.g., -NH2, -OH) and other substituents on the aromatic rings. medcraveonline.com

The synthesis of azo dyes from this compound typically involves a two-step process: diazotization followed by coupling. In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. unb.ca This diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another amine, to form the final azo dye. unb.cadergipark.org.tr

Derivatives of 8-aminoquinoline have been successfully used to create a variety of azo dyes with absorption maxima ranging from 427 nm to 445 nm, corresponding to the π-π* charge transfer transition. dergipark.org.tr The presence of electron-donating or withdrawing groups on the coupling partner can be used to tune the color of the resulting dye. dergipark.org.tr For instance, the coupling of diazotized 8-aminoquinoline with 5-chloro-8-hydroxyquinoline (B194070) has been reported to produce heteroarylazo dyes. emerald.comingentaconnect.com

The sulfonic acid group in this compound imparts water solubility to the resulting dyes, making them suitable for use as acid dyes for materials like nylon. sciencepublishinggroup.com The fastness properties of dyes are crucial for their industrial application. Azo dyes derived from related 8-hydroxyquinoline (B1678124) structures have shown good to excellent fastness to washing, rubbing, and perspiration when applied to polyester (B1180765) fabrics. researchgate.netmedcraveonline.comsci-hub.se This suggests that dyes synthesized from this compound could exhibit similar desirable properties.

Table 1: Fastness Properties of Azo Dyes Derived from 8-Hydroxyquinoline on Polyester Fabric

Fastness TestResult
WashingModerate to Excellent
LightModerate
RubbingVery Good
Perspiration (Acid & Alkali)Moderate to Excellent

This table is based on reported data for similar 8-hydroxyquinoline-based azo dyes and indicates the potential performance of dyes derived from this compound. researchgate.netmedcraveonline.comsci-hub.se

Role in Organic Electronics and Luminescent Materials Research

The quinoline scaffold is a key component in many luminescent materials and organic electronic devices due to its electron-deficient nature and ability to form stable complexes with metal ions. This compound and its derivatives are of interest in this field, particularly for the development of fluorescent probes and emissive materials.

The fluorescence properties of quinoline derivatives are highly sensitive to their molecular environment and substitution patterns. nih.gov The amino group at the 5-position can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is often linked to its fluorescent behavior. The sulfonic acid group at the 8-position significantly enhances water solubility, a crucial feature for applications in biological sensing and aqueous-based systems. researchgate.net

Derivatives of 8-aminoquinoline are well-known for their ability to act as fluorogenic chelators for metal ions. nih.gov For example, upon binding with certain metal ions like Zn²⁺, a significant enhancement in fluorescence intensity can be observed. nih.gov This "turn-on" fluorescence response makes them suitable for use as selective and sensitive metal ion sensors. The chelation often involves the nitrogen atom of the quinoline ring and the amino group.

In the broader context of organic electronics, metal complexes of quinoline derivatives, such as 8-hydroxyquinoline (a close structural relative), have been extensively used as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). While this compound itself is not a primary component in current commercial OLEDs, its derivatives could be explored for similar purposes. The ability to tune the electronic properties through substitution on the quinoline ring allows for the design of materials with specific energy levels (HOMO/LUMO) to optimize device performance.

The study of related sulfonated aromatic compounds, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), provides further insight. ANS is known for its environmentally sensitive fluorescence; it is weakly fluorescent in water but exhibits strong fluorescence in less polar environments, such as when bound to hydrophobic pockets in proteins. nih.gov This solvatochromism is a valuable property for fluorescent probes. It is conceivable that derivatives of this compound could be designed to exhibit similar environmentally sensitive fluorescence, making them useful tools in materials science for probing local polarity.

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways and Reagents

Future synthetic research will likely focus on developing more efficient, sustainable, and diverse pathways to 5-Aminoquinoline-8-sulfonic acid and its derivatives. While traditional methods like the Skraup and Friedländer syntheses provide foundational routes to the quinoline (B57606) core, emerging strategies promise greater control and versatility. mdpi.commdpi.comijpsjournal.comiipseries.org

Key areas for exploration include:

Metal-Catalyzed C-H Activation: Techniques using catalysts based on rhodium, ruthenium, or cobalt could enable the direct functionalization of the quinoline scaffold, offering novel routes to substituted derivatives with high atom economy. mdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline structures in a single step from multiple starting materials, facilitating the rapid generation of diverse chemical libraries. rsc.org

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents, such as formic acid or microwave-assisted synthesis, aligns with modern principles of sustainable chemistry. ijpsjournal.com Research into solid-supported catalysts could also simplify product purification and catalyst recycling.

Functionalization of the Amino Group: Building on established methods for creating amide linkages with 8-aminoquinoline (B160924), future work could explore a wider range of coupling partners to attach various functional moieties, such as natural products or photoactive groups. mdpi.comnih.gov

A comparison of traditional and modern synthetic approaches is presented below.

Methodology Description Potential Advantages for this compound Synthesis
Skraup/Doebner-von Miller Condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. iipseries.orgWell-established routes for the basic quinoline scaffold.
Friedländer/Pfitzinger Condensation of an o-aminobenzaldehyde/ketone or isatin (B1672199) with a carbonyl compound. mdpi.comijpsjournal.comiipseries.orgProvides access to specifically substituted quinolines.
Metal-Catalyzed Annulation Cascade C-H activation and heteroannulation reactions using transition metal catalysts (Rh, Co, Cu, Fe). mdpi.comHigh efficiency, broad functional group tolerance, and novel substitution patterns.
Multicomponent Reactions Convergent, one-pot synthesis from three or more starting materials. rsc.orgHigh atom economy, operational simplicity, and rapid library generation.
Flow Chemistry Continuous synthesis in microreactors. nih.govuc.ptEnhanced safety, scalability, and integration with automated purification.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, computational models can provide deep insights into its electronic structure, reactivity, and interactions.

Future computational studies could focus on:

Predicting Physicochemical Properties: DFT-based methods can accurately compute acid dissociation constants (pKa), as demonstrated for the closely related 8-hydroxyquinoline-5-sulfonic acid. researchgate.net This is crucial for understanding the compound's behavior in different pH environments.

Modeling Spectroscopic Characteristics: Time-dependent DFT (TD-DFT) can simulate absorption and emission spectra, helping to interpret experimental data and predict the photophysical properties of new derivatives. researchgate.netnih.gov

Elucidating Reactivity: The analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. nih.gov

Simulating Molecular Interactions: Advanced models can predict how this compound and its derivatives will interact with biological targets or metal ions, aiding in the design of new drugs or sensors. nih.gov

Computational Method Predicted Property / Application Relevance to this compound
Density Functional Theory (DFT) Ground-state geometry, electronic structure, acid dissociation constants (pKa), reaction mechanisms. researchgate.netnih.govPredicts stability, solubility, and reactivity; guides synthesis.
Time-Dependent DFT (TD-DFT) UV-Vis absorption and emission spectra, excited state properties. researchgate.netnih.govDesigns molecules with specific optical properties for sensors or imaging agents.
Molecular Dynamics (MD) Simulates the movement and interaction of the molecule over time with its environment (e.g., solvents, biomolecules). researchgate.netProvides insight into conformational flexibility and binding modes for materials or biological applications.
Frontier Molecular Orbital (FMO) Analysis Determines HOMO-LUMO energy gaps and locations to predict chemical reactivity and kinetic stability. nih.govIdentifies reactive sites for functionalization and predicts electronic properties.

Design of Multi-functional Materials based on this compound

The distinct functional groups of this compound make it an ideal candidate for designing multi-functional materials. The 8-aminoquinoline moiety is an excellent metal-chelating agent, while the sulfonic acid group can enhance water solubility or serve as an anchor point for immobilization onto solid supports. mdpi.comresearchgate.net

Emerging paradigms in this area include:

Fluorescent Sensors: By forming complexes with specific metal ions, derivatives of this compound could exhibit changes in their fluorescence, enabling the selective detection of environmental or biological analytes. The sulfonic acid group can be used to tune water solubility or graft the sensor onto solid supports like silica (B1680970). researchgate.net

Homogeneous and Heterogeneous Catalysts: The chelation of transition metals (e.g., cobalt, iron) could create catalytically active complexes. mdpi.comrsc.org Immobilizing these complexes on materials like mesoporous silica via the sulfonic acid group could lead to recyclable, heterogeneous catalysts. researchgate.net

Metal-Organic Frameworks (MOFs): The compound can act as a bifunctional organic linker in the construction of MOFs. The quinoline nitrogen and amino group can coordinate to metal centers, while the sulfonate group can interact with other nodes or add functionality to the pore surfaces.

Corrosion Inhibitors: Schiff bases derived from 8-aminoquinoline have shown potential as corrosion inhibitors for metals, a property that could be explored further with sulfonic acid-functionalized variants to improve surface adhesion and performance. nih.gov

Integration of this compound in Nanotechnology Research

Nanotechnology offers a platform to harness the properties of this compound at the nanoscale. Its functional groups are well-suited for the surface modification of various nanomaterials, imparting new capabilities.

Future research is expected to explore:

Functionalized Nanoparticles: The sulfonic acid group can be used to covalently attach the molecule to the surface of silica nanoparticles (SBA-15) or magnetic nanoparticles (Fe₃O₄). researchgate.netresearchgate.net This functionalization can create nano-adsorbents for removing pollutants or nanocatalysts for green chemistry applications. researchgate.net

Quantum Dot Sensitizers: The compound could be used to functionalize graphene or other quantum dots (QDs). The nitrogen and sulfur atoms can influence the electronic properties of the QDs, while the chelating site could be used to develop "turn-on" or "turn-off" fluorescent nanosensors for metal ions or other analytes. nih.gov

Hybrid Nanomaterials: Creating hybrids by integrating the compound with materials like reduced graphene oxide (rGO) can generate platforms with unique properties. For instance, a metal complex of the compound on an rGO sheet could serve as a highly sensitive nanocatalytic platform for chemiluminescence-based assays. rsc.org

Nanomaterial Platform Role of this compound Potential Application
Mesoporous Silica (e.g., SBA-15) Surface functionalization agent via the sulfonic acid group. researchgate.netresearchgate.netHeterogeneous catalysts, selective ion sensors, controlled release systems.
Magnetic Nanoparticles (e.g., Fe₃O₄) Surface coating to provide chelating sites and stability. researchgate.netTargeted drug delivery, recyclable adsorbents for water purification.
Graphene Quantum Dots (GQDs) N- and S-doping source; surface functionalization for selective binding. nih.govFluorescent biosensors, bioimaging agents.
Reduced Graphene Oxide (rGO) Platform for immobilizing metal complexes of the compound. rsc.orgNanocatalytic surfaces, electrochemical sensors, chemiluminescence assays.

Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new materials and applications, modern automation techniques can be applied to the synthesis and screening of this compound derivatives.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety when handling hazardous reagents, precise control over reaction conditions, and ease of scalability. nih.gov This technology is well-suited for producing libraries of quinoline derivatives by allowing for sequential reactions and purifications without isolating intermediates. uc.pt

High-Throughput Screening (HTS): By combining automated synthesis with HTS, large libraries of derivatives can be rapidly evaluated for specific properties. For example, arrays of compounds could be screened for their catalytic activity, their ability to bind specific metal ions, or their efficacy as corrosion inhibitors. This approach dramatically accelerates the pace of discovery compared to traditional, one-at-a-time synthesis and testing. rsc.orgnih.gov

The integration of these automated methods will be crucial for unlocking the full potential of the this compound scaffold, enabling the systematic exploration of its structure-activity relationships and the rapid identification of lead compounds for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 5-Aminoquinoline-8-sulfonic acid in laboratory settings?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons and sulfonic acid groups. Fourier-transform infrared (FT-IR) spectroscopy can identify functional groups (e.g., sulfonic acid S=O stretching at ~1350–1150 cm⁻¹). For quantification, mass spectrometry (MS) with electrospray ionization (ESI) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation and hygroscopic degradation. Avoid exposure to light, heat (>40°C), and incompatible materials (e.g., strong oxidizers). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles during handling. Work in a fume hood to minimize inhalation risks .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : The sulfonic acid group enhances solubility in polar solvents. Preliminary data from analogous compounds (e.g., 8-Hydroxyquinoline-5-sulfonic acid) suggest solubility in water (~50 mg/mL at 25°C), methanol, and dimethyl sulfoxide (DMSO). Solubility in nonpolar solvents (e.g., hexane) is negligible. Conduct a phased solubility screen with sonication (30 min) and centrifugation (10,000 rpm) to confirm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or sulfonic acid group protonation states. Use pH-controlled experiments (e.g., deuterated buffers at pH 2–12) to stabilize specific forms. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) or computational modeling (density functional theory, DFT) to predict spectra and assign signals .

Q. What strategies mitigate degradation during the synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions to minimize side reactions:

  • Temperature control : Keep below 80°C to avoid sulfonic acid group decomposition.
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to direct sulfonation regioselectivity.
  • Purification : Employ recrystallization (water:ethanol, 3:1 v/v) or ion-exchange chromatography to remove byproducts. Monitor degradation via thin-layer chromatography (TLC) with UV visualization .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density and reactive sites. Molecular dynamics (MD) simulations can model interactions in aqueous environments (e.g., hydrogen bonding with water). Validate predictions experimentally using cyclic voltammetry for redox behavior or fluorescence quenching assays for binding studies .

Q. What are the challenges in quantifying trace impurities in this compound batches?

  • Methodological Answer : Low-abundance impurities (e.g., sulfonated byproducts) require high-sensitivity methods:

  • LC-MS/MS with multiple reaction monitoring (MRM) for selective ion detection.
  • Ion chromatography with suppressed conductivity detection for inorganic sulfates.
  • Spike recovery experiments (80–120% range) to validate accuracy against certified reference materials .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight225.221 g/mol (calculated)
LogP (Octanol-Water)Predicted: -1.2 (Crippen method)
Stability in Aqueous SolutionpH-dependent (stable at pH 4–7)
Key NMR Shifts (¹H)Aromatic protons: 7.2–8.5 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.